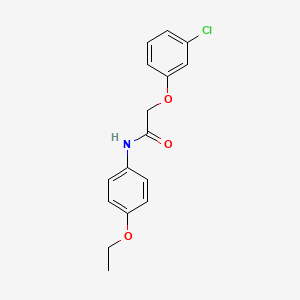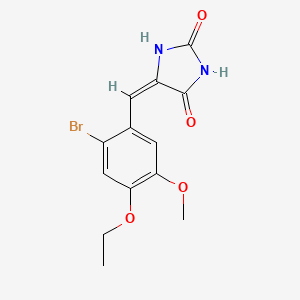![molecular formula C17H19F3N4O B5510323 1-(5-cyclobutyl-1,3,4-oxadiazol-2-yl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5510323.png)
1-(5-cyclobutyl-1,3,4-oxadiazol-2-yl)-4-[3-(trifluoromethyl)phenyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1-(5-cyclobutyl-1,3,4-oxadiazol-2-yl)-4-[3-(trifluoromethyl)phenyl]piperazine and related derivatives often involves complex reactions including condensation, cyclization, and functional group transformations. These processes aim to introduce specific functional groups and achieve the desired molecular architecture. For example, compounds within this class have been synthesized through reactions involving carbamimide and various acids under basic conditions, showcasing the diversity of synthetic routes available (Sanjeevarayappa et al., 2015).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by single crystal X-ray diffraction studies, which reveal the configuration, conformation, and intermolecular interactions within the crystal lattice. The piperazine ring often adopts a chair conformation, contributing to the stability of the crystal structure through hydrogen bonding and other non-covalent interactions (Kumara et al., 2017).
Chemical Reactions and Properties
This chemical class participates in various chemical reactions, highlighting their reactivity and potential as intermediates in synthesizing other compounds. The presence of the oxadiazole and piperazine rings provides nucleophilic and electrophilic sites that react under different conditions, enabling the synthesis of a wide array of derivatives with potential biological activities (Rajkumar et al., 2014).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal system, are crucial for understanding the compound's behavior in different environments. These properties are determined by the molecular structure and the nature of intermolecular interactions within the crystal lattice. For instance, derivatives of this compound class have been found to crystallize in the monoclinic system, with specific space groups indicating the geometric arrangement of molecules in the crystal (Harish et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are influenced by the functional groups present in the molecule. Studies on the chemical behavior of these compounds under various conditions can provide insights into their potential applications in synthesis, catalysis, or as active pharmaceutical ingredients. For example, the oxadiazole ring imparts certain electronic characteristics that affect the molecule's reactivity towards nucleophiles and electrophiles (Feskov et al., 2019).
Aplicaciones Científicas De Investigación
Antimicrobial Activities
Compounds with structural similarities to the specified chemical have been extensively studied for their antimicrobial properties. For instance, derivatives of 1,3,4-oxadiazole and piperazine have shown moderate to good activities against Gram-positive and Gram-negative bacterial strains as well as fungal strains (Jadhav et al., 2017). Another study synthesized a series of piperazine-1, 3, 4-oxadiazole derivatives, indicating that certain chloro and hydroxy functional derivatives exhibit better antibacterial activity towards both Gram-positive and Gram-negative bacteria (Kottakki et al., 2020).
Anticancer Activities
Research has also been conducted on the anticancer potential of these compounds. For example, a study reported the synthesis of lipophilic 1,2,4 and 1,3,4-oxadiazoles evaluated for their anticancer activity, showing promising results against mammary carcinoma and colon cancer cells (Caneschi et al., 2019). Another study focused on the lethal poisoning of cancer cells by respiratory chain inhibition plus dimethyl α-ketoglutarate, highlighting a novel approach to cancer treatment (Sica et al., 2019).
Antioxidant Properties
The antioxidant activity of similar compounds has also been investigated, demonstrating their potential in scavenging free radicals. A study on 1-(5-(4-methoxy-phenyl)-(1,3,4)oxadiazol-2-yl)-piperazine derivatives screened for antioxidant activity showed that these compounds possess significant radical scavenging abilities (Mallesha et al., 2014).
Chemical Synthesis and Characterization
Research into the synthesis and characterization of these compounds contributes to understanding their chemical properties and potential applications. Studies have detailed the synthesis processes, structural analysis, and potential reactivity of various derivatives (Kumara et al., 2017), providing a foundation for further exploration of their applications in scientific research.
Propiedades
IUPAC Name |
2-cyclobutyl-5-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4O/c18-17(19,20)13-5-2-6-14(11-13)23-7-9-24(10-8-23)16-22-21-15(25-16)12-3-1-4-12/h2,5-6,11-12H,1,3-4,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQJOUQQAEXAEIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NN=C(O2)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Cyclobutyl-1,3,4-oxadiazol-2-YL)-4-[3-(trifluoromethyl)phenyl]piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-fluorophenyl)-4-oxo-4-[2-(2-thienylmethylene)hydrazino]butanamide](/img/structure/B5510250.png)
![2-{1-[3-(1H-indazol-1-yl)propyl]-1H-imidazol-2-yl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5510263.png)

![ethyl {[5-bromo-3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetate](/img/structure/B5510280.png)
![3-cyclopentyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylpropanamide](/img/structure/B5510302.png)
![3-chloro-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5510310.png)


![4-[5-(2-chloro-4-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5510329.png)
![N-[2-(5-cyclopentyl-1,2,4-oxadiazol-3-yl)ethyl]-1-ethyl-3-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B5510332.png)
![N-ethyl-N'-[4-(4-pyridinylmethyl)phenyl]thiourea](/img/structure/B5510345.png)

![N-{(3S*,4R*)-1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5510357.png)